

BMS-1001 in vitro assay protocol for T-cell activation

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Compound of Interest

Compound Name: BMS-1001

Cat. No.: B15612820

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Application Notes & Protocols

Topic: **BMS-1001** In Vitro Assay Protocol for T-Cell Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-1001 is a small-molecule inhibitor that potently targets the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway.^{[1][2][3]} By binding to human PD-L1, **BMS-1001** effectively blocks its interaction with the PD-1 receptor on T-cells.^{[1][3]} This inhibition alleviates the negative signaling cascade that suppresses T-cell activity, thereby restoring T-cell receptor-mediated activation.^{[1][2][4]} These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of **BMS-1001** in reversing PD-L1-mediated T-cell suppression.

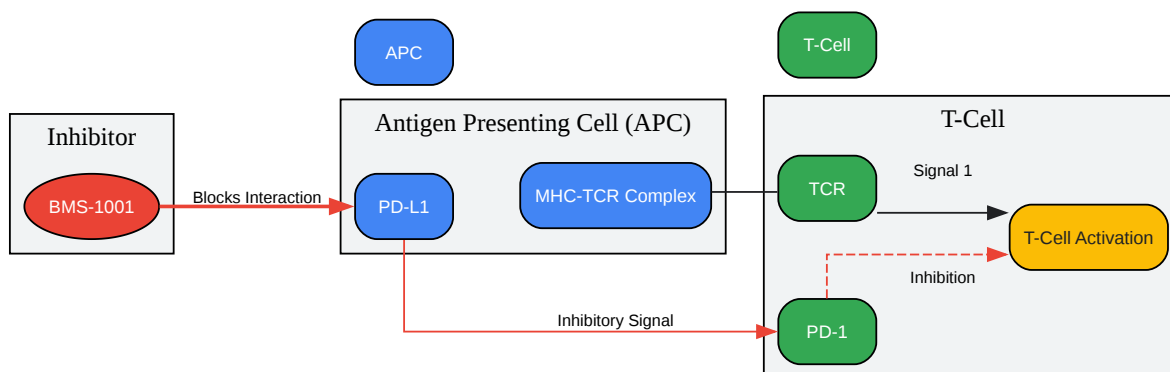
Quantitative Data Summary

The following table summarizes the key quantitative parameters of **BMS-1001** in inhibiting the PD-1/PD-L1 interaction.

Parameter	Value	Assay Type	Reference
EC50	253 nM	PD-1/PD-L1 Interaction	[4]
IC50	2.25 nM	Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay	[3][5]

Signaling Pathway

The diagram below illustrates the signaling pathway of T-cell activation and the inhibitory role of the PD-1/PD-L1 axis, which is targeted by **BMS-1001**.



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Caption: PD-1/PD-L1 Signaling Pathway and **BMS-1001** Mechanism of Action.

Experimental Protocol: In Vitro T-Cell Activation Assay

This protocol describes an in vitro assay to measure the ability of **BMS-1001** to restore T-cell activation in the presence of soluble PD-L1 (sPD-L1). The assay utilizes a Jurkat T-cell line

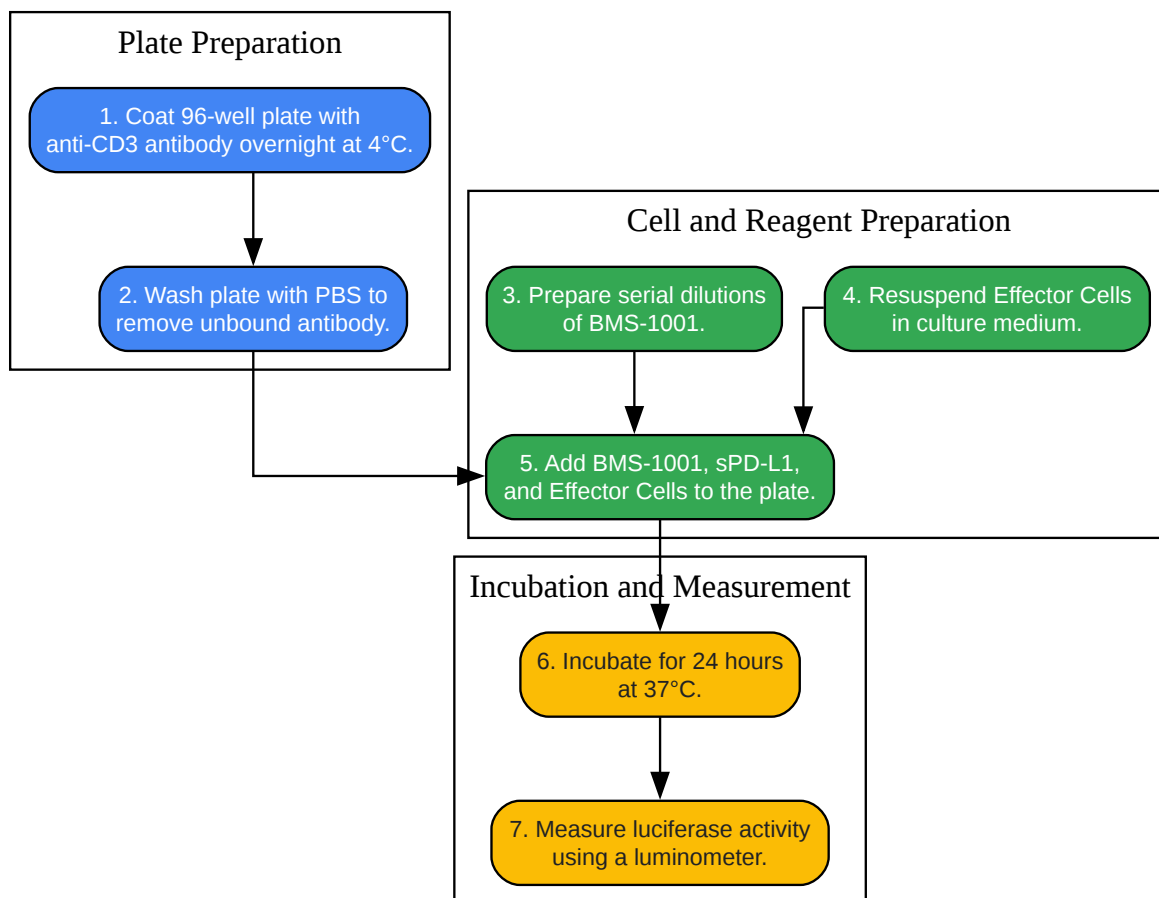
engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element, a downstream target of T-cell receptor signaling.[\[1\]](#)

I. Materials

- Cells:
 - Effector Cells (ECs): Jurkat T-cell line expressing PD-1 and an NFAT-luciferase reporter.
- Reagents:
 - **BMS-1001**
 - Recombinant human soluble PD-L1 (sPD-L1)
 - Anti-CD3 antibody (for T-cell stimulation)
 - Isotype control antibody
 - Complete RPMI-1640 medium
 - Phosphate-Buffered Saline (PBS)
 - Bio-Glo Luciferase Assay System
- Equipment:
 - 96-well white flat-bottom plates
 - CO2 incubator (37°C, 5% CO2)
 - Luminometer
 - Centrifuge
 - Pipettes

II. Experimental Workflow

The following diagram outlines the major steps of the experimental workflow.



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Caption: Workflow for the **BMS-1001** In Vitro T-Cell Activation Assay.

III. Detailed Procedure

- Plate Coating:
 - Prepare a 5 µg/mL solution of anti-CD3 antibody in sterile PBS.
 - Add the antibody solution to the required wells of a 96-well white flat-bottom plate.

- Coat the plate overnight at 4°C.[4]
- The following day, wash the wells with sterile PBS to remove any unbound antibody.[6]
- Cell Culture and Treatment:
 - Culture the PD-1 expressing Jurkat effector cells in complete RPMI-1640 medium.
 - Prepare serial dilutions of **BMS-1001** to achieve final concentrations of 0.12, 0.3, 1.2, and 3 μ M.[4]
 - Add the **BMS-1001** dilutions to the appropriate wells.
 - Add recombinant human sPD-L1 to a final concentration of 10 μ g/mL (0.6 μ M).[4]
 - Centrifuge the effector cells and resuspend them to a concentration of 50,000 cells per 60 μ L.
 - Add 60 μ L of the cell suspension to each well.[4]
- Incubation and Data Acquisition:
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
 - After incubation, perform the luciferase activity assay using the Bio-Glo Luciferase Assay System according to the manufacturer's instructions.
 - Measure the luminescence using a luminometer.

IV. Controls

- Negative Control: Effector cells with isotype control antibody instead of anti-CD3.
- Positive Control: Effector cells with anti-CD3 antibody only.
- Inhibition Control: Effector cells with anti-CD3 antibody and sPD-L1, without **BMS-1001**.

V. Expected Outcome

The presence of sPD-L1 is expected to suppress the T-cell activation induced by the anti-CD3 antibody, resulting in lower luciferase activity compared to the positive control.[1] Treatment with **BMS-1001** is expected to alleviate this inhibitory effect in a dose-dependent manner, leading to a restoration of luciferase activity.[1][4] This demonstrates the ability of **BMS-1001** to block the PD-1/PD-L1 immune checkpoint and restore T-cell function.

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